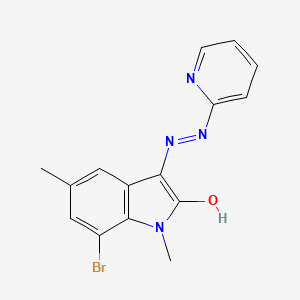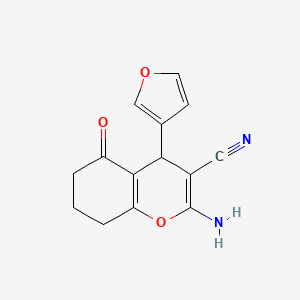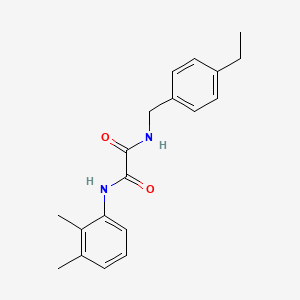
7-Bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 7th position, two methyl groups at the 1st and 5th positions, and a pyridin-2-yldiazenyl group at the 3rd position, making it a unique and complex molecule.
Preparation Methods
The synthesis of 7-Bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol involves several stepsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and pyridine derivatives for the diazenylation step . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
7-Bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
7-Bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol has been studied for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and can be used in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-Bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The bromine and diazenyl groups contribute to its reactivity and ability to modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
1-Methylindole: Known for its antiviral and anticancer properties.
5-Bromoindole: Used in the synthesis of various pharmaceuticals.
3-(Pyridin-2-yldiazenyl)indole: Shares the diazenyl group but lacks the bromine and additional methyl groups.
7-Bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol stands out due to its unique combination of substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c1-9-7-10-13(19-18-12-5-3-4-6-17-12)15(21)20(2)14(10)11(16)8-9/h3-8,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSOHOJJVMBOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N(C(=C2N=NC3=CC=CC=N3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Nitro-4-[2-[4-[4-[2-(4-nitrophenyl)ethynyl]phenoxy]phenyl]ethynyl]benzene](/img/structure/B5088393.png)
![2-(4-chloro-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5088398.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B5088409.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5088416.png)

![N-(2-fluorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5088429.png)
![1-[3-(2,3-Dimethylphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5088434.png)
![[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5088465.png)
![6-(isobutylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5088467.png)
![3,4,5-trimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride hydrate](/img/structure/B5088475.png)
![N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5088481.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5088488.png)
